molecular formula C23H19N5 B6488598 N-benzyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902483-16-3

N-benzyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B6488598
CAS No.: 902483-16-3
M. Wt: 365.4 g/mol
InChI Key: QPLJJHCWUSUHOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-benzyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a heterocyclic compound that belongs to the class of 1,2,4-triazole-containing scaffolds . These compounds are unique and present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .


Synthesis Analysis

The synthesis of such compounds involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline was synthesized from anthranilic acid .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by a unique structure and properties, which have usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are multistep synthetic routes . These include the use of eco-compatible catalysts and reaction conditions .

Scientific Research Applications

N-benzyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has been studied for its potential to act as an inhibitor of various biochemical, physiological, and cellular processes. It has been found to be effective in inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2), protein kinase C (PKC), and caspase-3. This compound has also been studied for its potential to act as an anti-inflammatory agent, as well as its potential to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

N-benzyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several advantages over other compounds when used in lab experiments. It is relatively easy to synthesize, is non-toxic, and is stable in aqueous solutions. Furthermore, it can be used in a variety of experiments, as it has been found to be effective in inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2), protein kinase C (PKC), and caspase-3. However, there are some limitations to the use of this compound in lab experiments. It is not as potent as some other compounds, and its effects may be limited to certain types of cells or enzymes. Furthermore, it is not yet fully understood how it interacts with cellular receptors, and further research is needed in this area.

Future Directions

N-benzyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has been studied for its potential to act as an inhibitor of various biochemical, physiological, and cellular processes. However, further research is needed to better understand its mechanism of action, as well as its potential applications in scientific research. Future research should focus on elucidating the mechanism of action of this compound, as well as its potential to act as an anti-inflammatory agent and to inhibit the growth of cancer cells. Additionally, further research should be conducted to identify potential new applications of this compound in scientific research. Finally, further research should be conducted to identify potential new compounds that may be more effective than this compound in inhibiting biochemical, physiological, and cellular processes.

Synthesis Methods

N-benzyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can be synthesized using a variety of methods. The most common way to synthesize this compound is through a three-step reaction. The first step involves the reaction of 4-methylphenylhydrazine and N-benzyl-3-chloro-1,2,3-triazole with a base to form the quinazoline derivative. The second step involves the reaction of the quinazoline derivative with ethyl chloroformate to form the desired product. The third and final step involves the deprotection of the benzyl group with a base.

Properties

IUPAC Name

N-benzyl-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5/c1-16-11-13-18(14-12-16)21-23-25-22(24-15-17-7-3-2-4-8-17)19-9-5-6-10-20(19)28(23)27-26-21/h2-14H,15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLJJHCWUSUHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.